Trazpiroben

Übersicht

Beschreibung

TAK-906, auch bekannt als Trazpiroben, ist ein neuartiger und potenter Dopamin-D2/D3-Rezeptor-Antagonist. Es wurde in erster Linie zur Behandlung von Gastroparese entwickelt, einer Erkrankung, die durch verzögerte Magenentleerung ohne mechanische Obstruktion gekennzeichnet ist. TAK-906 ist so konzipiert, dass es die schwerwiegenden potenziellen Nebenwirkungen, die mit aktuellen Gastroparesis-Therapien wie Metoclopramid und Domperidon verbunden sind, vermeidet .

Herstellungsmethoden

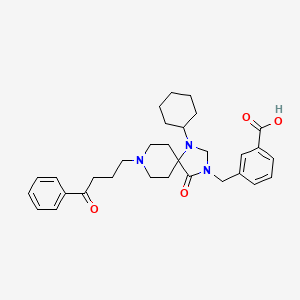

TAK-906, chemisch bekannt als 3-{[1-Cyclohexyl-4-oxo-8-(4-oxo-4-phenylbutyl)-1,3,8-triazaspiro[4.5]decan-3-yl]methyl}benzoesäure 1:1 Maleinsäuresalz, wurde bei PharmaAdvance, Inc. synthetisiert. in Jiangyin, Jiangsu, China . Der Syntheseweg beinhaltet die Bildung des Triazaspirodecan-Kerns, gefolgt von der Einführung der Phenylbutyl- und Benzoesäure-Einheiten. Das Endprodukt wird als Maleinsäuresalz erhalten, um seine Stabilität und Löslichkeit zu verbessern.

Vorbereitungsmethoden

TAK-906, chemically known as 3-{[1-cyclohexyl-4-oxo-8-(4-oxo-4-phenylbutyl)-1,3,8-triazaspiro[4.5]decan-3-yl]methyl}benzoic acid 1:1 maleic acid salt, was synthesized at PharmaAdvance, Inc. in Jiangyin, Jiangsu, China . The synthetic route involves the formation of the triazaspirodecane core, followed by the introduction of the phenylbutyl and benzoic acid moieties. The final product is obtained as a maleic acid salt to enhance its stability and solubility.

Analyse Chemischer Reaktionen

TAK-906 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: TAK-906 kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb der Verbindung zu modifizieren.

Substitution: TAK-906 kann Substitutionsreaktionen eingehen, insbesondere an den Phenylbutyl- und Benzoesäure-Einheiten, um verschiedene Analoga zu bilden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

TAK-906 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: TAK-906 dient als Modellverbindung für die Untersuchung der Dopamin-Rezeptor-Antagonisierung und ihrer Auswirkungen auf die Magen-Darm-Motilität.

Biologie: Es wird verwendet, um die Rolle von Dopamin-Rezeptoren bei verschiedenen physiologischen Prozessen zu untersuchen, darunter die Magenentleerung und die Prolaktin-Freisetzung.

Industrie: Das einzigartige pharmakologische Profil von TAK-906 macht es zu einer wertvollen Verbindung für die Entwicklung sichererer und effektiverer Behandlungen für Magen-Darm-Erkrankungen

Wirkmechanismus

TAK-906 entfaltet seine Wirkung durch selektive Antagonisierung von Dopamin-D2- und D3-Rezeptoren. Diese Antagonisierung hemmt die Dopamin-aktivierte D2L-Rezeptor-Aktivierung von kognitiven G-Proteinen in Membranen menschlicher embryonaler Nierenzellen 293. In vivo erhöht TAK-906 dosisabhängig die Prolaktinfreisetzung und hemmt das durch Apomorphin induzierte Würgen/Erbrechen . Die Verbindung hat eine geringe Hirndurchlässigkeit und eine schwache Affinität für den humanen Ether-à-go-go-verwandten Gen (hERG)-Kanal, was auf ein minimales Potenzial für Nebenwirkungen auf das zentrale Nervensystem oder Herz-Kreislauf-System hindeutet .

Wirkmechanismus

TAK-906 exerts its effects by selectively antagonizing dopamine D2 and D3 receptors. This antagonism inhibits dopamine-activated D2L receptor activation of cognate G-proteins in human embryonic kidney 293 cell membranes. In vivo, TAK-906 dose-dependently increases prolactin release and inhibits retching/vomiting induced by apomorphine . The compound has low brain penetration and weak affinity for the human ether-à-go-go–related gene (hERG) channel, indicating minimal potential for central nervous system or cardiovascular adverse effects .

Vergleich Mit ähnlichen Verbindungen

TAK-906 wird mit anderen Dopamin-Rezeptor-Antagonisten wie Metoclopramid und Domperidon verglichen. Im Gegensatz zu diesen Verbindungen hat TAK-906 eine geringe Hirndurchlässigkeit und eine minimale Affinität für den hERG-Kanal, wodurch das Risiko für Nebenwirkungen auf das zentrale Nervensystem und das Herz-Kreislauf-System verringert wird . Ähnliche Verbindungen umfassen:

Metoclopramid: Ein Dopamin-D2-Rezeptor-Antagonist, der bei Gastroparese eingesetzt wird, aber mit extrapyramidalen Symptomen und Herzrhythmusstörungen verbunden ist.

Eigenschaften

IUPAC Name |

3-[[1-cyclohexyl-4-oxo-8-(4-oxo-4-phenylbutyl)-1,3,8-triazaspiro[4.5]decan-3-yl]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39N3O4/c35-28(25-10-3-1-4-11-25)15-8-18-32-19-16-31(17-20-32)30(38)33(23-34(31)27-13-5-2-6-14-27)22-24-9-7-12-26(21-24)29(36)37/h1,3-4,7,9-12,21,27H,2,5-6,8,13-20,22-23H2,(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXJYAAYLZTLEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CN(C(=O)C23CCN(CC3)CCCC(=O)C4=CC=CC=C4)CC5=CC(=CC=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352993-39-5 | |

| Record name | Trazpiroben [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352993395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRAZPIROBEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH87H57Q4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

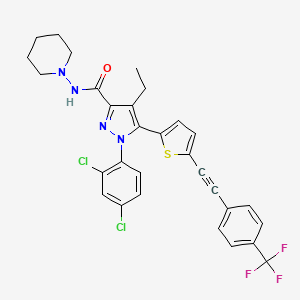

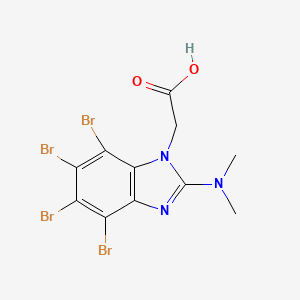

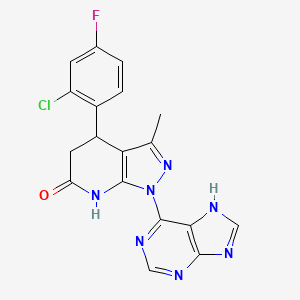

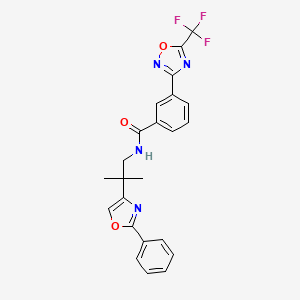

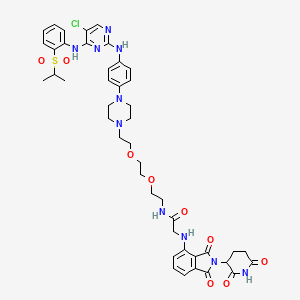

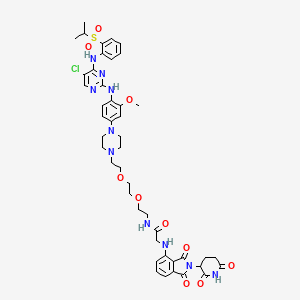

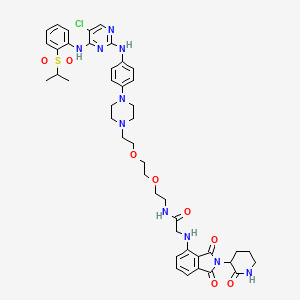

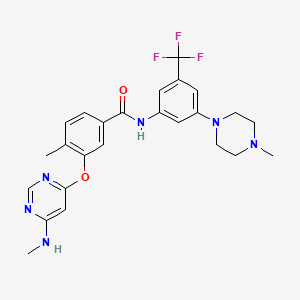

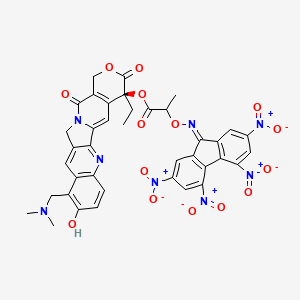

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide](/img/structure/B611387.png)

![(4R,7S,10R,13R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-13-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(1H-indol-3-ylmethyl)-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxamide](/img/structure/B611393.png)